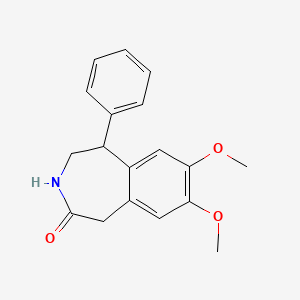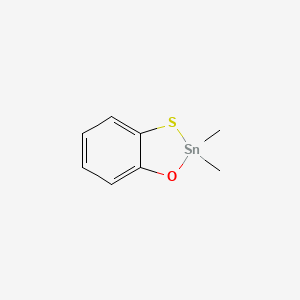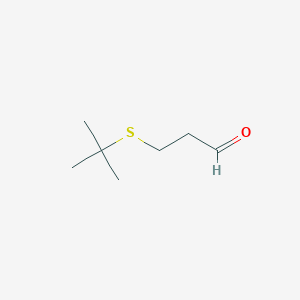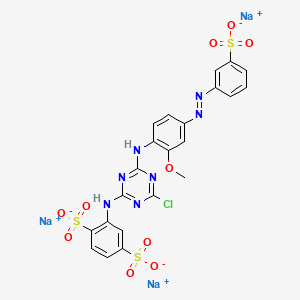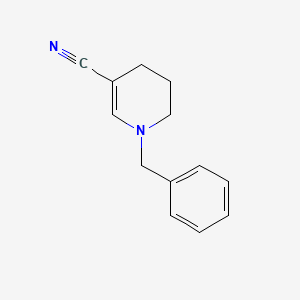![molecular formula C17H16Cl2O2 B14453397 1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-phenoxybenzene CAS No. 74706-18-6](/img/no-structure.png)
1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-phenoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-phenoxybenzene is a chemical compound known for its unique structure and potential applications in various fields. This compound features a dichlorinated pentenyl group attached to a phenoxybenzene moiety, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-phenoxybenzene typically involves the reaction of 5,5-dichloropent-4-en-1-ol with 4-phenoxyphenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the ether linkage between the two reactants.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-phenoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or chlorinated groups.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or dechlorinated products.
Substitution: Formation of substituted phenoxybenzene derivatives.
Aplicaciones Científicas De Investigación
1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-phenoxybenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-phenoxybenzene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Similar Compounds:
2,5-Dichloropent-1-ene: Shares the dichlorinated pentenyl group but lacks the phenoxybenzene moiety.
(E)-prop-1-en-1-ylbenzene: Contains a similar enyl group but differs in the overall structure and functional groups.
Uniqueness: this compound is unique due to its combination of a dichlorinated pentenyl group and a phenoxybenzene moiety. This structure imparts specific chemical and biological properties that distinguish it from other related compounds.
Propiedades
| 74706-18-6 | |
Fórmula molecular |
C17H16Cl2O2 |
Peso molecular |
323.2 g/mol |
Nombre IUPAC |
1-(5,5-dichloropent-4-enoxy)-4-phenoxybenzene |
InChI |
InChI=1S/C17H16Cl2O2/c18-17(19)8-4-5-13-20-14-9-11-16(12-10-14)21-15-6-2-1-3-7-15/h1-3,6-12H,4-5,13H2 |
Clave InChI |
BYBDXJRBVAZYNO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCCC=C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(Methanesulfonyl)ethyl]aziridine-2-carbonitrile](/img/structure/B14453326.png)
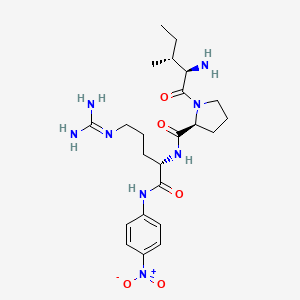
![6-[(Propan-2-yl)sulfanyl]-5H-benzo[a]phenoxazin-5-one](/img/structure/B14453359.png)
